2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-10-15-6-2-4-8-18(15)24(14)22(25)13-17-12-21(27-23-17)20-11-16-7-3-5-9-19(16)26-20/h2-9,11-12,14H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHAYZEANIEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be represented as follows:
Structure
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives with benzofuran and isoxazole moieties have shown promising results against various cancer cell lines.
In Vitro Studies
In vitro evaluations have demonstrated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.37 µM to 7.91 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib .
The proposed mechanism of action for these compounds includes:
- Induction of Apoptosis : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells, particularly through activation of the intrinsic apoptotic pathway.
- Cell Cycle Arrest : Compounds were found to block the cell cycle at the sub-G1 phase, preventing further proliferation of cancer cells.
- Targeting VEGFR : In silico docking studies suggest that these compounds may bind to the active site of vascular endothelial growth factor receptor (VEGFR), inhibiting angiogenesis in tumors .
Study 1: Synthesis and Evaluation of Isoxazole Derivatives
A study synthesized a series of isoxazole derivatives based on the benzofuran scaffold. These derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced biological activity, with some derivatives exhibiting IC50 values as low as 0.37 µM against HeLa cells .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlighted that modifications in the indolin moiety could lead to improved potency and selectivity towards cancer cells. The presence of electron-withdrawing groups on the benzofuran ring was found to correlate with increased cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone and its analogs:
Notes:
- Structural Diversity : The target compound’s benzofuran-isoxazole-indoline architecture distinguishes it from analogs featuring pyrazole (IV, 9b) or simpler furan () cores. The indoline moiety may enhance lipophilicity or target selectivity compared to pyrazole or oxadiazole derivatives .
- Functional Group Impact: Ethanone Linkage: Present in all compounds, this group likely stabilizes molecular conformation or participates in hydrogen bonding. Heterocyclic Systems: Isoxazole (target compound) vs. pyrazole (IV, 9b): Isoxazole’s oxygen and nitrogen atoms may alter electronic properties, influencing binding to biological targets like PARP-1 or microbial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
